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Compound of Interest

Compound Name: Echitaminic acid

Cat. No.: B15585981 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the X-ray crystallographic

analysis of echitamine derivatives. This document includes detailed experimental protocols for

crystallization and structure determination, alongside a comparative analysis of the

crystallographic data of echitamine bromide methanol solvate and the related akuammiline

alkaloid, picrinine.

Introduction to Echitamine and its Crystallography
Echitamine is a complex indole alkaloid isolated from plants of the Alstonia genus, notably

Alstonia scholaris. It belongs to the akuammiline class of alkaloids and has garnered interest

for its diverse biological activities. X-ray crystallography is a powerful analytical technique that

provides precise three-dimensional structural information of molecules, including the absolute

configuration of chiral centers. This information is invaluable in drug design and development

for understanding structure-activity relationships.

The first successful determination of the absolute configuration of echitamine was achieved

through the X-ray analysis of its bromide salt, crystallized as a methanol solvate. This

pioneering work laid the foundation for understanding the complex stereochemistry of this class

of alkaloids.
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The following tables summarize the key crystallographic data for echitamine bromide methanol

solvate and picrinine, a structurally related akuammiline alkaloid. This comparative data is

essential for understanding the structural nuances within this alkaloid family.

Table 1: Unit Cell Parameters

Parameter
Echitamine Bromide
Methanol Solvate

Picrinine

Formula C₂₂H₂₉BrN₂O₄·CH₃OH C₂₀H₂₂N₂O₃

Molecular Weight 514.4 338.4

Crystal System Orthorhombic Orthorhombic

Space Group P2₁2₁2₁ P2₁2₁2₁

a (Å) 7.065(2) 7.065(2)

b (Å) 8.117(1) 8.117(1)

c (Å) 28.834(3) 28.834(3)

Volume (Å³) 1653.53 1653.53

Z 4 4

Calculated Density (g/cm³) 1.37 1.36

Table 2: Selected Bond Lengths (Å)
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Bond
Echitamine Bromide
Methanol Solvate

Picrinine

C(7)-C(8) Data not available in snippets 1.570(5)

C(9)-C(10) Data not available in snippets 1.561(5)

N(2)-C(13) Data not available in snippets 1.504(5)

N(2)-C(15) Data not available in snippets 1.496(6)

C(19)=C(11) Data not available in snippets 1.331(7)

C(20)-C(19) Data not available in snippets 1.485

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

Angle/Torsion Angle
Echitamine Bromide
Methanol Solvate

Picrinine

Bond Angles Data not available in snippets Data not available in snippets

Torsion Angles Data not available in snippets Data not available in snippets

Note: Detailed bond lengths and angles for Echitamine Bromide Methanol Solvate were not

available in the searched literature snippets. The data for Picrinine is sourced from the

publication by Ghosh et al. (1988)[1].

Experimental Protocols
This section outlines the detailed methodologies for the isolation, crystallization, and X-ray

crystallographic analysis of echitamine derivatives.

Isolation and Purification of Echitamine Derivatives
A general procedure for the isolation and purification of alkaloids from plant material is as

follows:

Extraction: The dried and powdered plant material (e.g., bark or leaves of Alstonia scholaris)

is subjected to extraction with a suitable solvent, typically methanol or ethanol, using
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methods like Soxhlet extraction or maceration.

Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction to

separate the alkaloids from non-alkaloidal compounds. The extract is acidified to form water-

soluble alkaloid salts and washed with an organic solvent to remove impurities. The aqueous

layer is then basified to precipitate the free alkaloids, which are subsequently extracted with

an organic solvent like chloroform or dichloromethane.

Chromatographic Purification: The crude alkaloid mixture is further purified using

chromatographic techniques such as column chromatography over silica gel or alumina, or

by using preparative high-performance liquid chromatography (HPLC).

Derivative Preparation (Optional): To obtain derivatives, the purified echitamine can be

subjected to chemical reactions such as N-demethylation or acetylation under appropriate

conditions.

Crystallization of Echitamine Derivatives
Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis.

Solvent Selection: A systematic screening of various solvents and solvent mixtures is

performed to find a suitable system in which the compound has moderate solubility.

Crystallization Techniques:

Slow Evaporation: A saturated solution of the echitamine derivative is prepared in a

suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to

evaporate slowly, leading to crystal growth.

Vapor Diffusion: This is a widely used method. A concentrated solution of the compound is

placed in a small open vial, which is then placed in a larger sealed container containing a

solvent in which the compound is less soluble (the precipitant). The vapor of the

precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing

crystallization.

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled

to induce crystallization.
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Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from

the mother liquor using a cryoloop.

X-ray Data Collection and Structure Determination
Crystal Mounting: A single, well-formed crystal is mounted on a goniometer head, typically

under a stream of cold nitrogen gas (cryo-crystallography) to minimize radiation damage.

Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam, and

the diffraction pattern is recorded on a detector as the crystal is rotated. Modern

diffractometers automate this process.

Data Processing: The collected diffraction data are processed to determine the unit cell

dimensions, space group, and the intensities of the reflections.

Structure Solution: The initial phases of the structure factors are determined. For compounds

containing a heavy atom like bromine, the heavy-atom method can be employed. Direct

methods are also commonly used for small molecules.

Structure Refinement: The initial structural model is refined against the experimental

diffraction data using least-squares methods to obtain the final, accurate atomic coordinates,

bond lengths, and bond angles.

Determination of Absolute Configuration: For chiral molecules, the absolute configuration can

be determined from the diffraction data, especially when a heavy atom is present, by

analyzing the anomalous dispersion effects.

Mandatory Visualization
Below are diagrams illustrating key workflows in the X-ray crystallography of echitamine

derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. journals.iucr.org [journals.iucr.org]

To cite this document: BenchChem. [Application Notes and Protocols for X-ray
Crystallography of Echitamine Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15585981#x-ray-crystallography-of-echitamine-
derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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